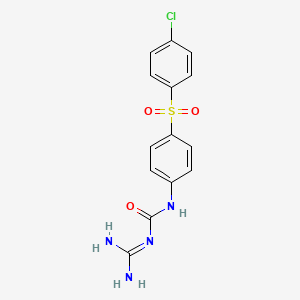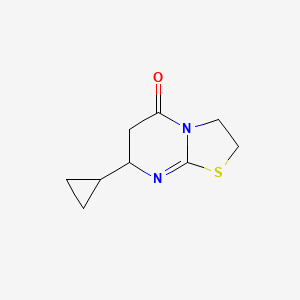![molecular formula C15H13NO2S B14677759 1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene CAS No. 33872-54-7](/img/structure/B14677759.png)
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene is an organic compound characterized by the presence of a methylsulfanyl group and a nitrophenyl group attached to a benzene ring
准备方法
The synthesis of 1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methylsulfanylbenzene and 4-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity of the compound.
化学反应分析
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where the methylsulfanyl group can be replaced by other functional groups using appropriate reagents.
科学研究应用
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolism.
相似化合物的比较
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methylsulfanyl-4-(3-nitrophenyl)benzene and 1-methylsulfanyl-2-(4-nitrophenyl)ethenylbenzene share structural similarities.
Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
属性
CAS 编号 |
33872-54-7 |
|---|---|
分子式 |
C15H13NO2S |
分子量 |
271.3 g/mol |
IUPAC 名称 |
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13NO2S/c1-19-15-4-2-3-13(11-15)6-5-12-7-9-14(10-8-12)16(17)18/h2-11H,1H3/b6-5- |
InChI 键 |
ZZEHPBJCUPEGPI-WAYWQWQTSA-N |
手性 SMILES |
CSC1=CC=CC(=C1)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CSC1=CC=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)








![[1,1-Bis(ethylsulfanyl)propyl]benzene](/img/structure/B14677712.png)
![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)


